(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 18675-27-9
VCID: VC21047074
InChI: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1
SMILES: CC1CCC(=CC1O)C(C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol

CAS No.: 18675-27-9

Cat. No.: VC21047074

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol - 18675-27-9

Specification

CAS No. 18675-27-9
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1
Standard InChI Key WEJSIMPWEOUMJB-SCZZXKLOSA-N
Isomeric SMILES C[C@@H]1CCC(=C[C@@H]1O)C(C)C
SMILES CC1CCC(=CC1O)C(C)C
Canonical SMILES CC1CCC(=CC1O)C(C)C

Introduction

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is an organic compound characterized by its unique cyclohexene structure, featuring a methyl group and an isopropyl group attached to the ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is classified as a tertiary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom connected to three other carbon atoms, and it falls under the category of terpenoids, known for their aromatic properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: C10H18O

  • Molecular Weight: 154.25 g/mol

Stereochemistry

The compound's stereochemistry is defined by its (1S,6S) configuration, indicating specific spatial arrangements of the substituents around the cyclohexene ring.

InChI Key

The InChI key for this compound is WEJSIMPWEOUMJB-SCZZXKLOSA-N.

Hydrogen Bonding

It has one hydrogen bond donor and one hydrogen bond acceptor, which are crucial for its interactions in biological systems.

Synthesis Methods

The synthesis of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol can be achieved through several methods, including enantioselective reduction. This process requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high selectivity for the desired stereoisomer. The use of chiral ligands in the catalytic process enhances the enantioselectivity of the reaction.

Medicinal Chemistry

Research indicates that compounds similar to (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol exhibit potent activity against Parkinson's disease models, suggesting potential therapeutic applications. The precise biochemical pathways remain an area of ongoing investigation.

Organic Synthesis

Its unique structure makes it a valuable intermediate in organic synthesis, contributing to the development of complex molecules with specific properties.

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